molecular formula C19H13Cl2N5O3 B2547502 2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-52-3

2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2547502
CAS RN: 869069-52-3
M. Wt: 430.25
InChI Key: BZTCUIDYLIAZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N5O3 and its molecular weight is 430.25. The purity is usually 95%.
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Scientific Research Applications

Applications in Environmental Health and Endocrine Disruption

Research in environmental health has focused on the detection and effects of various endocrine-disrupting chemicals (EDCs) in human and environmental samples. These studies often involve complex compounds that may share structural similarities or functional groups with the chemical you mentioned. For instance, studies have investigated the presence and impact of phthalates, polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs) in different matrices, including human tissues, food, and the environment. These substances, like the compound , often contain halogenated aromatic rings and other features characteristic of environmental pollutants and EDCs.

  • One study analyzed the ubiquity of nonylphenols (NPs) in food, revealing widespread dietary exposure to these endocrine disruptors. NPs, like the compound you're interested in, are known for their persistence and potential health effects, underscoring the importance of monitoring such compounds in consumer products and the environment (Guenther et al., 2002).

Metabolism and Pharmacokinetics Studies

Pharmacokinetic studies are critical for understanding how compounds are absorbed, metabolized, and excreted by living organisms. Such research provides valuable insights into the safety, efficacy, and environmental impact of chemical substances, including potential therapeutic agents.

  • For example, a study on the metabolism and excretion of BIIB021, an HSP90 inhibitor, in rats and dogs, and its human metabolic profile, sheds light on the extensive metabolism of complex organic molecules, involving processes like hydroxylation, demethylation, and conjugation. These findings highlight the intricate pathways through which organisms handle chemical exposures, which could be relevant for similar compounds (Xu et al., 2013).

Environmental Exposure and Health Risks

Research into environmental exposure to chemicals and their potential health risks has increasingly become a focal point for public health. Studies often explore how exposure to various chemicals, through diet, environmental contact, or occupational settings, can affect human health.

  • Investigations into the presence of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in indoor environments, for example, highlight the significance of understanding the pathways through which humans are exposed to synthetic chemicals. These studies can inform strategies to mitigate exposure to hazardous substances, relevant to managing risks associated with complex compounds like the one you are interested in (Harrad et al., 2006).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O3/c1-29-13-5-3-2-4-12(13)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)10-7-6-9(20)8-11(10)21/h2-8H,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTCUIDYLIAZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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